(4-(3,4-Dichlorophenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(4-(3,4-Dichlorophenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3,4-Dichlorophenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a substitution reaction using a suitable dichlorophenyl halide.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the pyrrolidinyl group.
Reduction: Reduction reactions may target the triazole ring or the carbonyl group.
Substitution: The dichlorophenyl group may undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical reactions.
Biology
In biology, triazole derivatives are known for their antimicrobial and antifungal properties. This compound may be investigated for its potential as a therapeutic agent against various pathogens.
Medicine
In medicine, the compound may be explored for its potential as a drug candidate. Triazole derivatives have been studied for their anticancer, antiviral, and anti-inflammatory activities.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-(3,4-Dichlorophenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring may play a key role in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
(4-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-1-yl)methanone: Similar structure but lacks the pyrrolidinyl group.
(4-(3,4-Dichlorophenyl)-2H-1,2,3-triazol-2-yl)(morpholin-1-yl)methanone: Similar structure but contains a morpholinyl group instead of pyrrolidinyl.
Uniqueness
The presence of the pyrrolidinyl group in (4-(3,4-Dichlorophenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone may confer unique properties, such as increased stability or enhanced biological activity, compared to similar compounds.
Properties
Molecular Formula |
C13H12Cl2N4O |
---|---|
Molecular Weight |
311.16 g/mol |
IUPAC Name |
[4-(3,4-dichlorophenyl)triazol-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C13H12Cl2N4O/c14-10-4-3-9(7-11(10)15)12-8-16-19(17-12)13(20)18-5-1-2-6-18/h3-4,7-8H,1-2,5-6H2 |
InChI Key |
VLONHSQRSSUBSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)N2N=CC(=N2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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